molecular formula C6H14N2O2S B13563364 N-(3-aminopropyl)cyclopropanesulfonamide

N-(3-aminopropyl)cyclopropanesulfonamide

Cat. No.: B13563364
M. Wt: 178.26 g/mol
InChI Key: YZQBNLLUMZKXAG-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S It is known for its unique structure, which includes a cyclopropane ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Cyclopropanesulfonyl chloride+3-aminopropylamineThis compound+HCl\text{Cyclopropanesulfonyl chloride} + \text{3-aminopropylamine} \rightarrow \text{this compound} + \text{HCl} Cyclopropanesulfonyl chloride+3-aminopropylamine→this compound+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(3-aminopropyl)cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methanesulfonamide
  • N-(3-aminopropyl)benzenesulfonamide
  • N-(3-aminopropyl)ethanesulfonamide

Uniqueness

N-(3-aminopropyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct reactivity compared to its analogs. This structural feature can influence its interaction with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-(3-aminopropyl)cyclopropanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5,7H2

InChI Key

YZQBNLLUMZKXAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NCCCN

Origin of Product

United States

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